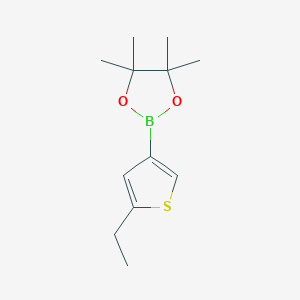

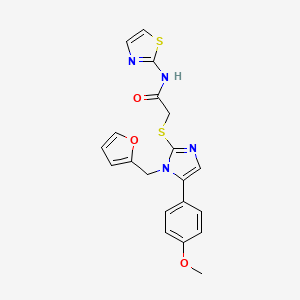

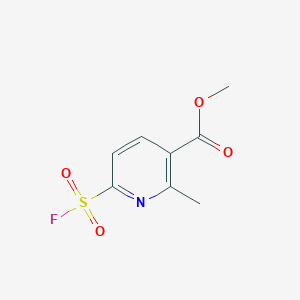

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as TTBD, is a boronic acid derivative that has been widely used in various fields of scientific research. This compound has unique properties that make it a valuable tool in the synthesis of organic compounds and the development of new drugs. In

科学的研究の応用

Synthetic Applications and Material Development

Polymer Synthesis : The derivatives of thiophene, including the compound of interest, have been utilized in the development of conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives. These materials exhibit a range of optical properties, high conductivity, and stability, making them suitable for electrochemical devices, electrode materials in capacitors, and static charge dissipation films (Groenendaal et al., 2000).

Catalysis : Research on palladium-catalyzed reactions has shown the use of related dioxaborolane compounds in the synthesis of 2-silylallylboronates from allenes, demonstrating their utility in regio- and stereoselective catalysis. This chemistry facilitates the synthesis of valuable homoallylic alcohols, highlighting the compound's role in complex organic synthesis (Kuo-Jui Chang et al., 2005).

Material Properties Enhancement : Studies have explored the structural and electrochemical properties of poly(3′,4′-ethylenedioxy-2,2′:5′,2″-terthiophene) synthesized by solid-state oxidative polymerization. These polymers exhibit good thermal stability, conductivity, and are promising for applications in energy storage devices (Tursun Abdiryim et al., 2010).

Electrochemical and Optical Characterization

- Electrochromic Materials : The derivatives of 3,4-ethylenedioxythiophene, a closely related compound, have been extensively studied for their electrochromic properties. Innovations in copolymer synthesis involving these derivatives have led to materials with significant electrochromic enhancements, such as high contrast ratios, fast switching times, and multicolor electrochromism (E. Tutuncu et al., 2019).

Engineering and Device Fabrication

Organic Electronics : The synthesis of electron transport materials leveraging dioxaborolane derivatives has been demonstrated to improve the performance of organic electronic devices. These materials serve as key intermediates in developing electron transport layers, highlighting their role in advancing organic semiconductor technology (Zha Xiangdong et al., 2017).

Thermoelectric Materials : Poly(3,4-ethylenedioxythiophene) and its derivatives are recognized for their potential in thermoelectric applications, with significant research dedicated to enhancing their thermoelectric performance. The advancements in this area suggest the possibility of using these materials in energy conversion devices (R. Yue & Jingkun Xu, 2012).

特性

IUPAC Name |

2-(5-ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2S/c1-6-10-7-9(8-16-10)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXQMXIFGBDGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2698872.png)

![4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2698878.png)

![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2698879.png)